1-Hydroxy-2,6-diphenylpyridin-4(1H)-one
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Overview
Description
1-Hydroxy-2,6-diphenylpyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might involve the reaction of 2,6-diphenylpyridine with a hydroxylating agent in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,6-diphenylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-phenylpyridine: Similar structure but with different substitution patterns.
4-Hydroxy-2,6-diphenylpyridine: Another isomer with hydroxyl group at a different position.
Uniqueness
1-Hydroxy-2,6-diphenylpyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
71637-92-8 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-hydroxy-2,6-diphenylpyridin-4-one |
InChI |
InChI=1S/C17H13NO2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,20H |
InChI Key |
XZTVXFPJCVQZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2O)C3=CC=CC=C3 |
Origin of Product |
United States |
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